An In-Depth Technical Guide to 8-Nitro-3,4-dihydronaphthalen-1(2H)-one
An In-Depth Technical Guide to 8-Nitro-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
8-Nitro-3,4-dihydronaphthalen-1(2H)-one, registered under CAS Number 58161-31-2 , is a nitroaromatic compound built upon the versatile α-tetralone scaffold.[1] This bicyclic ketone is of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. The tetralone core is a privileged structure found in a variety of bioactive natural products and synthetic pharmaceuticals.[2] The introduction of a nitro group onto this framework profoundly influences its electronic properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents.
The true potential of 8-nitro-1-tetralone lies in the strategic placement of the nitro group. As a powerful electron-withdrawing group, it not only modifies the reactivity of the aromatic ring but also serves as a crucial pharmacophore or a precursor to other functional groups, such as amines, which are pivotal in many drug-receptor interactions.[3] Nitroaromatic compounds are known to play a role in the development of agents targeting hypoxic tumors, where the low-oxygen environment can facilitate the bioreduction of the nitro group to cytotoxic species.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 8-Nitro-3,4-dihydronaphthalen-1(2H)-one, offering a technical resource for its utilization in advanced research.
Physicochemical and Spectroscopic Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 8-Nitro-3,4-dihydronaphthalen-1(2H)-one are summarized below.
| Property | Value | Source |
| CAS Number | 58161-31-2 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | Calculated |
| Molecular Weight | 191.18 g/mol | Calculated |
| Melting Point | 154-155 °C | [1] |
| Boiling Point (Predicted) | 352.2 ± 31.0 °C | [1] |
| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [1] |
| Appearance | Light yellow solid (inferred from related nitro-tetralones) | [4] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 8-Nitro-3,4-dihydronaphthalen-1(2H)-one are not widely published, its structure allows for the confident prediction of its key spectroscopic features. This information is invaluable for reaction monitoring and structural confirmation.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The three methylene groups (-CH₂-) in the cyclohexanone ring would appear as multiplets in the upfield region (δ 2.0-3.5 ppm). The aromatic region would display three protons. Due to the electron-withdrawing nitro group at the C8 position, the adjacent proton at C7 would likely be the most downfield of the aromatic signals. The protons at C5 and C6 would also exhibit characteristic splitting patterns based on their coupling with each other.
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¹³C NMR: The carbon NMR spectrum is anticipated to display 10 distinct signals, reflecting the lack of molecular symmetry.[5] The carbonyl carbon (C1) would be the most downfield signal, typically appearing in the δ 190-200 ppm range. The aromatic carbons would resonate between δ 120-150 ppm, with the carbon bearing the nitro group (C8) and the carbon adjacent to the carbonyl group (C4a) being significantly influenced. The three aliphatic carbons (C2, C3, C4) would appear in the upfield region of the spectrum (δ 20-40 ppm).[6][7]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone would be prominent around 1680-1695 cm⁻¹. The nitro group (-NO₂) would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch near 1520-1560 cm⁻¹ and a symmetric stretch near 1340-1370 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak corresponding to the compound's molecular weight (m/z = 191.18). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and characteristic cleavages of the tetralone ring system.
Synthesis and Mechanism: A Strategic Approach to Regioselectivity
The synthesis of 8-Nitro-3,4-dihydronaphthalen-1(2H)-one is most commonly achieved through the electrophilic nitration of a substituted α-tetralone precursor. The regioselectivity of this reaction is highly dependent on the existing substituents on the aromatic ring and the reaction conditions employed.
Causality Behind the Synthetic Strategy
Direct nitration of the parent 1-tetralone typically yields the 7-nitro isomer as the major product.[8] To direct the nitration to the C8 position, a directing group at a suitable position on the aromatic ring is often necessary. A hydroxyl group at the C5 position, for instance, can facilitate nitration at the C6 and C8 positions. One study reported that the nitration of 5-hydroxy-1-tetralone with nitric acid in acetic acid under reflux conditions yielded the 8-nitro product in a significant 48% yield.[8] This suggests a viable, albeit multi-step, pathway to the target compound, likely involving the initial synthesis of 5-hydroxy-1-tetralone followed by nitration and subsequent removal of the hydroxyl group if required.
The general mechanism for electrophilic aromatic nitration involves the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid. The nitronium ion then acts as the electrophile, attacking the electron-rich aromatic ring of the tetralone. The position of attack is governed by the electronic effects of the existing substituents.
Caption: General workflow for the synthesis of 8-Nitro-1-tetralone.
Experimental Protocol: Nitration of 1-Tetralone
This protocol is a representative procedure for the synthesis of a nitro-tetralone and is adapted from a known synthesis of the 7-nitro isomer.[4] Achieving a high yield of the 8-nitro isomer may require optimization and the use of appropriately substituted starting materials as discussed above.
Materials:
-
1-Tetralone (or a suitable precursor like 5-hydroxy-1-tetralone)
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Concentrated Sulfuric Acid (98%)
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Potassium Nitrate (or concentrated Nitric Acid)
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Crushed Ice
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Distilled Water
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Ethanol
Procedure:
-
Cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 60 mL) to 0 °C in an ice-salt bath. The use of a strong acid is crucial for generating the highly reactive nitronium ion.
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Substrate Addition: Slowly add 1-tetralone (e.g., 8 g, 54.7 mmol) to the cooled sulfuric acid with continuous stirring. Maintaining a low temperature is critical to control the exothermic reaction and prevent unwanted side products.
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Nitrating Agent Addition: Prepare a solution of potassium nitrate (e.g., 6 g, 59.3 mmol) in concentrated sulfuric acid (e.g., 18 mL). Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.[4] This slow, controlled addition maintains a steady concentration of the nitrating agent and helps manage the reaction's exothermicity.
-
Reaction: After the addition is complete, continue to stir the mixture for 1 hour, allowing the reaction to proceed to completion at a controlled temperature.
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Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This step quenches the reaction by diluting the acid and causes the organic product to precipitate out of the aqueous solution.
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Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the purified nitro-tetralone.[4]
Applications in Drug Discovery and Development
The 8-nitro-1-tetralone scaffold is a confluence of two moieties with significant precedence in medicinal chemistry: the tetralone core and the nitroaromatic group. This combination makes it a highly attractive starting point for the development of new therapeutic agents.
The Nitro Group as a Bio-reductive Prodrug Moiety
Aromatic nitro compounds are a cornerstone of many approved drugs, exhibiting a wide range of biological activities including antibacterial, antiparasitic, and anticancer effects.[2][9] A key mechanism of action for many of these drugs involves the in vivo reduction of the nitro group.[9] In the hypoxic (low oxygen) environments characteristic of solid tumors or certain bacterial infections, cellular reductases can convert the nitro group into highly reactive species, such as nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce cellular damage and lead to cell death, providing a mechanism for targeted therapy.[3]
Sources
- 1. 8-Nitro-1-tetralone | 58161-31-2 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 9. 1-Tetralone(529-34-0) 13C NMR spectrum [chemicalbook.com]
